molecular formula C15H19NO B3278419 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-63-0

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3278419
CAS No.: 6772-63-0
M. Wt: 229.32 g/mol
InChI Key: LEHKXASYFPIMST-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a cyclohexyl group attached to a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of N-cyclohexylbenzamide derivatives under acidic or basic conditions. The reaction typically proceeds through an intramolecular Friedel-Crafts acylation mechanism.

    Starting Materials: N-cyclohexylbenzamide

    Reagents: Acidic or basic catalysts (e.g., hydrochloric acid, sulfuric acid, sodium hydroxide)

    Conditions: Heating the reaction mixture to temperatures ranging from 80°C to 150°C

    Yield: Moderate to high, depending on the specific reaction conditions and purity of starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinolinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Functionalized isoquinolinone derivatives

Scientific Research Applications

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-3,4-dihydroisoquinoline
  • 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Cyclohexylisoquinolin-1(2H)-one

Uniqueness

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

2-cyclohexyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKXASYFPIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound (200 mg) obtained in step (c) just above was dissolved in a mixed solution (10.7 ml) of ethanol: concentrated hydrochloric acid=15:1. 10% Pd-C (60 mg) was added to the solution, followed by hydrogenation for 3.5 hr. Pd-C was removed by filtration through Celite. The filtrate was concentrated under the reduced pressure. Water was then added the residue. The mixture was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation to give 2-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one (168 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The compound (200 mg) obtained in step (c) just above was dissolved in a mixed solution (10.7 ml) of ethanol concentrated hydrochloric acid=15:1. 10% Pd—C (60 mg) was added to the solution, followed by hydrogenation for 3.5 hr. Pd—C was removed by filtration through Celite. The filtrate was concentrated under the reduced pressure. Water was then added the residue. The mixture was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation to give 2-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one (168 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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